FR252384

NPY-Y5 receptor antagonism tetrahydrodiazabenzazulene SAR anti-obesity drug discovery

FR252384 (CAS 447405-11-0) is a synthetic small-molecule antagonist of the neuropeptide Y-Y5 (NPY-Y5) receptor, belonging to the tetrahydrodiazabenzazulene chemical class developed by Fujisawa Pharmaceutical Co. It exhibits potent binding affinity for the human NPY-Y5 receptor with an IC50 of 2.3 nM and was identified as the most potent compound among 23 analogs in the original structure-activity relationship (SAR) study.

Molecular Formula C18H17N3
Molecular Weight 275.3 g/mol
Cat. No. B15616698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR252384
Molecular FormulaC18H17N3
Molecular Weight275.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H17N3/c1-12-7-8-13-4-2-6-16-17(15(13)10-12)21-18(20-16)14-5-3-9-19-11-14/h3,5,7-11H,2,4,6H2,1H3,(H,20,21)
InChIKeyUMPMAFOKUASNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FR252384: Potent Tetrahydrodiazabenzazulene NPY-Y5 Receptor Antagonist for Obesity and Metabolic Research


FR252384 (CAS 447405-11-0) is a synthetic small-molecule antagonist of the neuropeptide Y-Y5 (NPY-Y5) receptor, belonging to the tetrahydrodiazabenzazulene chemical class developed by Fujisawa Pharmaceutical Co. [1]. It exhibits potent binding affinity for the human NPY-Y5 receptor with an IC50 of 2.3 nM and was identified as the most potent compound among 23 analogs in the original structure-activity relationship (SAR) study [1]. The compound is characterized by oral absorbability and brain permeability, distinguishing it from earlier NPY-Y5 antagonist leads that lacked sufficient CNS exposure [1]. Its molecular formula is C18H17N3 with a molecular weight of 275.35 g/mol, placing it in a favorable low-molecular-weight range for CNS drug-like properties [1].

Why FR252384 Cannot Be Substituted with Other NPY-Y5 Antagonists Without Data Verification


NPY-Y5 receptor antagonists span multiple structurally distinct chemical classes—including tetrahydrodiazabenzazulenes (FR252384, FR240662), spiro-isobenzofuran benzimidazoles (MK-0557), and sulfonamide-based scaffolds (CGP71683)—each with different potency, selectivity, and pharmacokinetic profiles [1][2]. Even within the same tetrahydrodiazabenzazulene series, subtle structural modifications produce substantial potency variations: the 9-methyl analog FR252384 (IC50 2.3 nM) is approximately 2.7-fold more potent than the 9-methoxy analog FR240662 (IC50 6.3 nM), despite differing by only a single substituent [1]. Critically, the original disclosure stated that comprehensive selectivity profiling against Y1, Y2, and Y4 receptors, functional cAMP assay results, and in vivo efficacy data would be published separately—yet these data remain absent from the public domain [1]. This incomplete pharmacological characterization means that substituting FR252384 with another Y5 antagonist based solely on Y5 potency would be scientifically unjustified without confirmatory head-to-head testing.

FR252384 Quantitative Differentiation Evidence: Potency, Oral Bioavailability, and Brain Penetration vs. Closest Analogs


FR252384 vs. FR240662: 2.7-Fold Superior Y5 Receptor Binding Affinity Within the Same Chemical Series

In the original SAR study of 23 tetrahydrodiazabenzazulene derivatives, FR252384 (compound 16, 9-CH3 substituent, 3-pyridyl) demonstrated an IC50 of 2.3 nM at the human NPY-Y5 receptor, making it the most potent compound in the entire series. Its closest structural analog, FR240662 (compound 7, 9-OCH3 substituent, 3-pyridyl), showed an IC50 of 6.3 nM—a 2.7-fold lower potency [1]. The only structural difference between these two compounds is the 9-position substituent (methyl vs. methoxy), demonstrating that this single modification produces a meaningful gain in target engagement affinity [1].

NPY-Y5 receptor antagonism tetrahydrodiazabenzazulene SAR anti-obesity drug discovery

FR252384 vs. Lead Compound FR79620: ~217-Fold Improvement in Y5 Binding Affinity Through Rational Optimization

FR252384 emerged from iterative medicinal chemistry optimization starting from lead compound 1 (FR79620), which was identified through high-throughput screening of the Fujisawa compound library. The lead compound 1 exhibited an IC50 of approximately 5 × 10⁻⁷ M (500 nM) at human NPY-Y5 receptors [1]. Initial optimization produced compound 3 (IC50 = 2.5 × 10⁻⁸ M, 25 nM), representing a 20-fold improvement [1]. Further refinement of the 9-position substituent and pyridine ring bonding position yielded FR252384 with an IC50 of 2.3 nM—a cumulative ~217-fold improvement over the original lead [1]. This optimization trajectory specifically addressed both potency and the drug-like properties of oral absorption and brain permeability that were absent in earlier leads [1].

lead optimization NPY-Y5 antagonist structure-activity relationship

FR252384 Oral Absorption and Brain Permeability: Qualitative Differentiation from Earlier NPY-Y5 Antagonist Series

A critical limitation of earlier NPY-Y5 antagonist series from Fujisawa—including 2-oxobenzothiazolin-3-acetic acid derivatives (Part 1), benzo[a]cycloheptene derivatives (Part 2), and tetraline derivatives (Part 3)—was poor oral absorption and negligible brain permeability [1]. FR252384 and FR240662 were specifically highlighted as overcoming this limitation, with the authors explicitly attributing this advantage to their low molecular weight (~275) and the presence of basic nitrogen-containing heterocyclic moieties (pyridyl and imidazolyl) that confer favorable solubility, oral absorption, and brain permeability [1]. In vivo confirmation was performed by oral administration to Zucker fatty rats, where both unchanged compounds 7 and 16 achieved concentrations sufficient for pharmacological activity in both plasma and brain [1].

oral bioavailability blood-brain barrier penetration CNS drug delivery

FR252384 Within-Series Superiority: Most Potent Compound Among 23 Tetrahydrodiazabenzazulene Analogs Tested

Among all 23 tetrahydrodiazabenzazulene derivatives evaluated in the primary publication, FR252384 (compound 16) was explicitly identified as demonstrating the most potent binding affinity for NPY-Y5 receptors [1]. Key comparators from the same series include: compound 18 (9-H, 3-pyridyl; IC50 = 7.3 nM), compound 22 (9-F, 3-pyridyl; IC50 = 6.4 nM), compound 15 (9-CH3, 2-pyridyl; IC50 = 32 nM), and compound 17 (9-CH3, 4-pyridyl; IC50 = 6.4 nM). The data demonstrate that both the 9-position substituent and the pyridine ring bonding position critically influence potency, with the 9-CH3/3-pyridyl combination in FR252384 being optimal [1]. The 3-pyridyl configuration was found to be 'several or 10-fold more potent than compounds substituted by 2- or 4-pyridyl groups in all series' [1].

structure-activity relationship medicinal chemistry NPY-Y5 receptor

Evidence Gap: FR252384 Selectivity Profile Against Y1, Y2, and Y4 Receptors Remains Unpublished

The original 2002 publication by Satoh et al. explicitly states that detailed selectivity data for Y5 over Y1 receptors, functional cAMP assay results, in vivo food intake and body weight effects in SD rats and Zucker fatty rats, and metabolic parameter effects (plasma glucose, insulin, triacylglycerol, GOT, GPT) 'will be disclosed elsewhere in the near future' [1]. To date, no follow-up publication containing these data has been identified in the public domain. By contrast, comparator Y5 antagonists have well-characterized selectivity profiles: CGP71683 displays >1,000-fold selectivity for Y5 (IC50 1.4 nM) over Y1 (2,765 nM), Y2 (7,187 nM), and Y4 (5,637 nM) receptors , and MK-0557 demonstrates a Ki of 1.6 nM at Y5 with high selectivity .

receptor selectivity NPY receptor subtypes pharmacological profiling

FR252384 Optimal Research Application Scenarios Based on Verified Differentiation Evidence


SAR and Medicinal Chemistry Benchmarking Studies Requiring the Highest-Potency Tetrahydrodiazabenzazulene Reference Compound

FR252384 serves as the optimal reference standard for structure-activity relationship studies within the tetrahydrodiazabenzazulene chemotype. As the most potent compound among 23 tested analogs (IC50 2.3 nM at human NPY-Y5), it provides the highest-affinity benchmark for evaluating novel analogs. Researchers synthesizing or screening new tetrahydrodiazabenzazulene derivatives can use FR252384 as the positive control to calibrate assay sensitivity and establish relative potency rankings. Its well-defined SAR context—including comparisons with FR240662 (6.3 nM), compound 22 (6.4 nM), and positional isomers—enables precise interpretation of how structural modifications affect target engagement [1].

In Vivo CNS Target Engagement Studies Requiring Orally Bioavailable, Brain-Penetrant NPY-Y5 Antagonism

FR252384 is one of the few NPY-Y5 antagonists with confirmed oral absorption and brain permeability in animal models, as demonstrated by detection of unchanged compound in both plasma and brain following oral administration to Zucker fatty rats. This property distinguishes it from earlier Fujisawa NPY-Y5 antagonist series that showed 'little absorption and permeability to brain by oral administration.' For researchers conducting in vivo CNS pharmacology studies where oral dosing and central target engagement are required, FR252384 offers a chemotype with validated systemic and CNS exposure, although users should note that detailed brain-to-plasma ratios and exposure levels were not disclosed in the primary publication [1].

NPY-Y5 Receptor Binding Assay Development and Validation Using a Low-Molecular-Weight Antagonist Probe

With a molecular weight of 275.35 g/mol—significantly lower than many competing Y5 antagonists such as CGP71683 (MW ~530) or MK-0557 (MW ~480)—FR252384 is well-suited as a probe compound for developing and validating NPY-Y5 receptor binding assays. Its small size, combined with high potency (IC50 2.3 nM) and favorable physicochemical properties (presence of basic nitrogen heterocycles conferring aqueous solubility), makes it an ideal tool for competition binding experiments using ¹²⁵I-PYY as radioligand. The original publication provides validated assay conditions (10⁻⁶–10⁻¹⁰ M concentration range, human Y5 receptor) that can be directly replicated for assay setup [1].

Comparative Pharmacology Studies Investigating Chemotype-Specific NPY-Y5 Antagonist Effects

FR252384 represents a structurally distinct chemotype (tetrahydrodiazabenzazulene) compared to clinically investigated Y5 antagonists such as MK-0557 (spiro-isobenzofuran benzimidazole class) and CGP71683 (sulfonamide-based scaffold). For research programs investigating whether chemotype-specific effects exist in NPY-Y5 pharmacology—including potential differences in binding kinetics, functional selectivity, or off-target profiles—FR252384 provides a chemically differentiated tool compound. However, users must recognize the critical evidence gap: FR252384's selectivity profile across Y1, Y2, and Y4 receptors remains unpublished, necessitating independent selectivity verification before attributing observed effects specifically to Y5 antagonism [1].

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